1-o-Tolyl-pirimidina-2,4,6-triona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

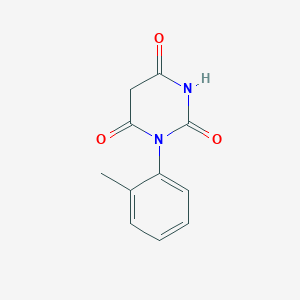

1-o-Tolyl-pyrimidine-2,4,6-trione is an organic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol It is a derivative of pyrimidine, characterized by the presence of a tolyl group at the 1-position and three keto groups at the 2, 4, and 6 positions of the pyrimidine ring

Aplicaciones Científicas De Investigación

1-o-Tolyl-pyrimidine-2,4,6-trione has several scientific research applications:

Medicinal Chemistry: It has been studied for its potential as an antimicrobial and antioxidant agent. Its derivatives have shown activity against various bacterial and fungal strains.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: Research has explored its interactions with biological targets, including enzymes and receptors, to understand its potential therapeutic effects.

Métodos De Preparación

The synthesis of 1-o-Tolyl-pyrimidine-2,4,6-trione typically involves the condensation of 1,3-disubstituted pyrimidine-2,4,6-triones with aromatic aldehydes . One common method includes the reaction of 7-hydroxy-3-formyl-4H-chromen-4-one with 1,3-disubstituted pyrimidine-2,4,6-triones in the presence of a phase transfer catalyst such as dodecyltrimethylammonium bromide . The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.

Análisis De Reacciones Químicas

1-o-Tolyl-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, potentially using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents mentioned above. The major products formed depend on the specific reaction conditions and reagents used.

Mecanismo De Acción

The mechanism of action of 1-o-Tolyl-pyrimidine-2,4,6-trione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic pathways .

Comparación Con Compuestos Similares

1-o-Tolyl-pyrimidine-2,4,6-trione can be compared with other pyrimidine derivatives, such as:

1,3-Disubstituted pyrimidine-2,4,6-triones: These compounds share a similar core structure but differ in the substituents at the 1 and 3 positions, which can significantly impact their chemical and biological properties.

Pyrimidine-2,4,6-trione analogs: These analogs may have different substituents on the pyrimidine ring, leading to variations in their reactivity and applications.

The uniqueness of 1-o-Tolyl-pyrimidine-2,4,6-trione lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.

Actividad Biológica

1-o-Tolyl-pyrimidine-2,4,6-trione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological mechanisms, therapeutic potentials, and research findings associated with this compound.

Chemical Structure

1-o-Tolyl-pyrimidine-2,4,6-trione features a pyrimidine ring substituted with a tolyl group and three carbonyl groups. Its molecular formula is C11H9N1O3, indicating significant potential for reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-o-Tolyl-pyrimidine-2,4,6-trione. It has been evaluated against various cancer cell lines, showing promising results:

In these studies, the compound exhibited cytotoxicity comparable to established chemotherapeutic agents like etoposide. The mechanism of action appears to involve the inhibition of cell proliferation through apoptosis induction.

Antimicrobial Activity

1-o-Tolyl-pyrimidine-2,4,6-trione has also been investigated for its antimicrobial properties. It demonstrated effectiveness against a range of bacterial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 32 | |

| S. aureus | 16 | |

| K. pneumoniae | 64 |

The compound's mechanism likely involves disruption of microbial cell membranes and interference with metabolic pathways.

Neuroprotective Effects

Emerging research indicates that 1-o-Tolyl-pyrimidine-2,4,6-trione may exhibit neuroprotective properties. In animal models, it has been shown to enhance cognitive function and reduce neuroinflammation markers:

- Behavioral Tests: Improved performance in memory tasks.

- Biochemical Analysis: Reduction in levels of reactive oxygen species (ROS) and pro-inflammatory cytokines.

Study 1: Anticancer Efficacy

In a comparative study involving multiple pyrimidine derivatives, 1-o-Tolyl-pyrimidine-2,4,6-trione was found to outperform several analogs in inhibiting tumor growth in vitro. The study utilized an MTT assay across various concentrations to establish its IC50 values against different cancer cell lines.

Study 2: Antimicrobial Assessment

A comprehensive evaluation of the antimicrobial activity was conducted using disk diffusion methods against seven strains of bacteria and fungi. The results confirmed its potential as a broad-spectrum antimicrobial agent with significant inhibitory effects.

The biological activity of 1-o-Tolyl-pyrimidine-2,4,6-trione can be attributed to its ability to interact with specific enzymes and receptors within cells:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in DNA replication and repair.

- Receptor Modulation: It could modulate receptor activity linked to apoptosis pathways.

Propiedades

IUPAC Name |

1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-4-2-3-5-8(7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTAPBCSMRZOLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)CC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.